molecular formula C6H16S2Si B3057002 Bis(ethylsulfanyl)(dimethyl)silane CAS No. 7595-34-8

Bis(ethylsulfanyl)(dimethyl)silane

Cat. No. B3057002
CAS RN: 7595-34-8
M. Wt: 180.4 g/mol
InChI Key: MKSMZDYXUAZUJS-UHFFFAOYSA-N
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Description

Silanes are compounds containing silicon atoms. They are used in a variety of applications, including as coupling agents to bond inorganic and organic materials .


Synthesis Analysis

Silicon-containing resins can be synthesized via multi-step synthetic routes and characterized through spectroscopic and thermal methods .


Molecular Structure Analysis

The molecular structure of silanes can be complex and varies depending on the specific compound. For example, Bis(4-ethynylphenyl)(dimethyl)silane has a molecular formula of C18H16Si .


Chemical Reactions Analysis

Silane coupling agents are widely used in bonding inorganic and organic materials. They play a fundamental role in the field of hybrid materials . The reaction mechanism of silane coupling agents involves both organic functional and alkoxy groups in one molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of silanes can vary widely. For example, some silanes can improve the silica dispersion in a rubber matrix and strengthen the interfacial interaction .

Safety And Hazards

Silanes can be hazardous. For example, Bis-Silane Part B is classified as a flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

Research on silane coupling agents is ongoing, with a focus on improving their effectiveness and expanding their applications .

properties

IUPAC Name

bis(ethylsulfanyl)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16S2Si/c1-5-7-9(3,4)8-6-2/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSMZDYXUAZUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS[Si](C)(C)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16S2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506118
Record name Bis(ethylsulfanyl)(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(ethylsulfanyl)(dimethyl)silane

CAS RN

7595-34-8
Record name Bis(ethylsulfanyl)(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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